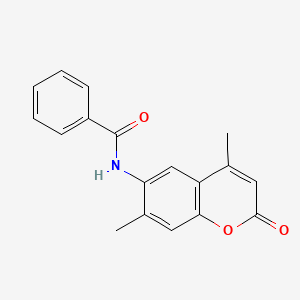

N-(4,7-dimethyl-2-oxo-2H-chromen-6-yl)benzamide

Description

Significance of Chromen-2-one and Benzamide (B126) Moieties in Synthetic Organic Chemistry and Medicinal Chemistry Research

The chromen-2-one, or coumarin (B35378), nucleus is a prominent structural motif found in numerous natural products and synthetic compounds of significant biological importance. mdpi.com This benzopyrone scaffold is recognized for its diverse pharmacological activities, which include antimicrobial, anti-inflammatory, antioxidant, and anticancer properties. nih.gov The versatility of the coumarin ring system allows for substitutions at various positions, enabling the fine-tuning of its biological and photophysical properties. nih.gov

Similarly, the benzamide moiety is a crucial pharmacophore in drug discovery. nanobioletters.com Its presence in a wide array of approved drugs highlights its ability to form key interactions with biological targets, often through hydrogen bonding. nanobioletters.com Benzamide derivatives have demonstrated a broad spectrum of therapeutic applications, including as anti-inflammatory, analgesic, and anticancer agents. researchgate.net The combination of the chromen-2-one and benzamide functionalities in a single molecule, therefore, presents a compelling strategy for the development of novel compounds with potentially synergistic or unique biological activities.

Historical Context and Evolution of Substituted Chromen-2-one Derivatives as Research Probes

The history of chromen-2-one derivatives dates back to the isolation of coumarin itself from the Tonka bean in 1820. mdpi.com Initially utilized in the fragrance industry, the discovery of the anticoagulant properties of dicoumarol, a naturally occurring coumarin derivative, in the 1940s marked a turning point, spurring extensive research into the medicinal applications of this class of compounds.

Over the decades, synthetic chemists have developed a vast library of substituted chromen-2-one derivatives. These compounds have been instrumental as fluorescent probes in biochemical assays and cellular imaging due to their favorable photophysical properties. Furthermore, the systematic exploration of structure-activity relationships has led to the identification of coumarin derivatives with potent and selective activities against various biological targets, including enzymes and receptors. This has solidified their role as valuable research tools and starting points for drug discovery programs. chemmethod.com

Identification and Research Rationale for Investigating N-(4,7-dimethyl-2-oxo-2H-chromen-6-yl)benzamide and its Analogues

While specific research on this compound is not extensively documented in publicly available literature, the rationale for its investigation can be inferred from studies on closely related analogues. The core structure combines the biologically active 4,7-dimethyl-substituted chromen-2-one scaffold with a benzamide group at the 6-position. The synthesis of the precursor, 6-amino-4,7-dimethylcoumarin, is a critical step, which can be achieved through the nitration of 4,7-dimethylcoumarin (B83668) followed by reduction. chemmethod.com This amino-coumarin can then be acylated with benzoyl chloride or a related derivative to yield the target compound.

The investigation of analogues, such as N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamides, has revealed significant potential in areas like cancer research. nih.govresearchgate.net These studies often explore how different substituents on the benzamide ring influence the biological activity, highlighting the modular nature of this scaffold for generating chemical diversity. The primary research rationale for investigating this compound and its analogues is to explore their potential as novel therapeutic agents, particularly in oncology and as enzyme inhibitors.

Overview of Research Methodologies and Thematic Coverage

The investigation of this compound and its analogues typically involves a multidisciplinary approach. The initial phase focuses on the chemical synthesis of the target compounds and a library of related derivatives with varying substitution patterns. Spectroscopic techniques such as NMR (¹H and ¹³C), mass spectrometry, and FT-IR are employed for structural characterization and confirmation of purity. researchgate.net

Following synthesis and characterization, the biological evaluation is conducted through a battery of in vitro assays. For instance, in cancer research, this would involve cytotoxicity screening against various cancer cell lines to determine the half-maximal inhibitory concentration (IC₅₀) values. nih.govresearchgate.net Further mechanistic studies might include enzyme inhibition assays, cell cycle analysis, and apoptosis assays.

Computational methods, such as molecular docking, are often employed to predict and rationalize the binding interactions of the synthesized compounds with their putative biological targets. nih.govresearchgate.net This in silico approach helps in understanding the structure-activity relationships and guiding the design of more potent and selective analogues. The thematic coverage of research in this area is broad, spanning from synthetic methodology development to the elucidation of biological mechanisms of action.

While specific data for this compound is limited, the following table presents representative data for analogous compounds, illustrating the type of research findings in this area.

| Compound ID | Cancer Cell Line | IC₅₀ (µg/mL) | Reference |

| 4h (an analogue) | MCF-7 (Breast) | 6.40 ± 0.26 | researchgate.net |

| 4h (an analogue) | A-549 (Lung) | 22.09 | researchgate.net |

Table 1: In Vitro Cytotoxicity of an Analogue of this compound

This interactive table showcases the cytotoxic activity of a representative analogue, highlighting the potential of this class of compounds in cancer research.

Structure

3D Structure

Properties

IUPAC Name |

N-(4,7-dimethyl-2-oxochromen-6-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO3/c1-11-9-17(20)22-16-8-12(2)15(10-14(11)16)19-18(21)13-6-4-3-5-7-13/h3-10H,1-2H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGZAOMHFLBEEGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1NC(=O)C3=CC=CC=C3)C(=CC(=O)O2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90359034 | |

| Record name | N-(4,7-DIMETHYL-2-OXO-CHROMEN-6-YL)BENZAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90359034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6152-81-4 | |

| Record name | N-(4,7-DIMETHYL-2-OXO-CHROMEN-6-YL)BENZAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90359034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization Strategies for N 4,7 Dimethyl 2 Oxo 2h Chromen 6 Yl Benzamide and Analogues

Retrosynthetic Analysis of the N-(4,7-dimethyl-2-oxo-2H-chromen-6-yl)benzamide Framework

Retrosynthetic analysis provides a logical approach to deconstruct the target molecule into simpler, readily available starting materials. The primary disconnection for this compound is the amide bond, a reliable and strategically sound choice. This C-N bond cleavage suggests a synthesis route involving an amidation reaction between 6-amino-4,7-dimethyl-2H-chromen-2-one and a benzoyl derivative, such as benzoyl chloride or benzoic acid activated by a coupling agent.

Further deconstruction of the 6-amino-4,7-dimethyl-2H-chromen-2-one intermediate focuses on the formation of the coumarin (B35378) core. The amino group is envisioned as being introduced via the reduction of a nitro group. This leads to 6-nitro-4,7-dimethyl-2H-chromen-2-one. The synthesis of the 4,7-dimethyl-2H-chromen-2-one skeleton itself can be approached through several classical ring-forming reactions. A common method, the Pechmann condensation, would involve the reaction of a substituted phenol (B47542) (3-methylphenol or m-cresol) with a β-ketoester (ethyl acetoacetate). The subsequent nitration of the resulting 4,7-dimethyl-2H-chromen-2-one would then yield the 6-nitro intermediate.

This analysis outlines a convergent synthetic plan:

Synthesis of the Coumarin Core : Formation of 4,7-dimethyl-2H-chromen-2-one from m-cresol (B1676322) and ethyl acetoacetate (B1235776).

Functionalization : Nitration of the coumarin core, followed by reduction to yield the key amine intermediate.

Amidation : Coupling of the 6-amino-coumarin derivative with a benzoyl equivalent to form the final product.

Classical and Modern Synthetic Routes to the 2H-Chromen-2-one Core

The synthesis of the 2H-chromen-2-one (coumarin) scaffold is a well-established area of organic synthesis, with several named reactions providing reliable access to this heterocyclic system.

Pechmann Condensation and its Variants

The Pechmann condensation is one of the most widely used methods for synthesizing coumarins. wikipedia.orgorganic-chemistry.org It involves the reaction of a phenol with a β-ketoester under acidic conditions. wikipedia.org For the synthesis of the 4,7-dimethyl-2H-chromen-2-one core, 3-methylphenol (m-cresol) is reacted with ethyl acetoacetate.

The mechanism proceeds through an initial transesterification between the phenol and the β-ketoester, catalyzed by a strong acid. This is followed by an intramolecular electrophilic attack of the activated carbonyl group onto the aromatic ring (a Friedel-Crafts type acylation), leading to cyclization. The final step is a dehydration of the resulting alcohol to form the α,β-unsaturated lactone ring of the coumarin. wikipedia.org A variety of acid catalysts can be employed, with concentrated sulfuric acid being traditional, though Lewis acids like AlCl₃ and solid acid catalysts have also been developed to offer milder conditions and improved yields. scienceinfo.comjetir.orgnih.gov

Table 1: Examples of Pechmann Condensation for Coumarin Synthesis

| Phenol Reactant | β-Ketoester | Catalyst | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| Resorcinol | Ethyl acetoacetate | Conc. H₂SO₄ | 5°C to RT | 7-Hydroxy-4-methylcoumarin | Excellent | jetir.org |

| Phenol | Ethyl acetoacetate | InCl₃ (3 mol%) | RT, Ball mill | 4-Methyl-2H-chromen-2-one | 75% | mdpi.com |

| Phloroglucinol | Ethyl acetoacetate | Zn₀.₉₂₅Ti₀.₀₇₅O (10 mol%) | Solvent-free | 5,7-Dihydroxy-4-methyl-2H-chromen-2-one | 88% | nih.gov |

Knoevenagel Condensation Approaches

The Knoevenagel condensation provides an alternative route to coumarins, typically starting from an o-hydroxybenzaldehyde and a compound with an active methylene (B1212753) group, such as malonic acid esters or ethyl acetoacetate. biomedres.usyoutube.comaip.org The reaction is generally catalyzed by a weak base like piperidine (B6355638) or an amine. nih.gov The condensation forms a C=C bond, and the resulting intermediate undergoes subsequent intramolecular cyclization (lactonization) to yield the coumarin ring. youtube.com This method is particularly useful for producing coumarins with substituents at the 3-position. biomedres.us For instance, reacting a substituted salicylaldehyde (B1680747) with ethyl acetoacetate can yield a 3-acetylcoumarin. youtube.comaip.org

Kostanecki-Robinson and Perkin Reactions

The Perkin reaction, first described in 1868, is a classical method for coumarin synthesis involving the condensation of a salicylaldehyde with an acid anhydride (B1165640) and its corresponding alkali salt. scienceinfo.comorganicreactions.orggoogle.com The reaction proceeds through a complex mechanism that can involve both intramolecular and intermolecular condensation pathways. rsc.org While historically significant, its application can be limited by the reaction conditions.

The Kostanecki-Robinson reaction typically synthesizes chromones from o-hydroxyaryl ketones and aliphatic acid anhydrides. wikipedia.orgchempedia.inforesearchgate.net However, under certain conditions and with specific substrates, coumarin derivatives can also be formed as byproducts or main products. ias.ac.in The reaction involves O-acylation of the phenol, followed by an intramolecular aldol-type condensation and subsequent dehydration. wikipedia.org

Palladium-Catalyzed Cyclization and Other Transition Metal-Mediated Syntheses

Modern synthetic chemistry has introduced powerful transition-metal-catalyzed methods for coumarin synthesis, offering high efficiency, atom economy, and functional group tolerance. Palladium catalysis is particularly prominent in this area. researchgate.net

One strategy involves the palladium-catalyzed addition of phenols to alkynoates. nih.gov This reaction proceeds via a net C-H insertion, where an ortho C-H bond of the phenol is functionalized, leading to cyclization with the alkyne to form the coumarin ring. nih.govacs.org Another approach is the palladium-catalyzed oxidative cyclocarbonylation of 2-vinylphenols in the presence of carbon monoxide, which directly constructs the lactone ring. organic-chemistry.org Furthermore, palladium-catalyzed oxidative Heck coupling reactions between coumarins and arylboronic acids allow for the direct synthesis of 4-arylcoumarins, demonstrating the power of these methods for derivatization. organic-chemistry.org Other transition metals, such as rhodium and gold, have also been employed in catalytic cycles for the intramolecular hydroarylation of phenol-derived propiolates to furnish the coumarin scaffold. organic-chemistry.org

Table 2: Comparison of Synthetic Routes to the Coumarin Core

| Reaction | Typical Starting Materials | Key Features |

|---|---|---|

| Pechmann Condensation | Phenol, β-Ketoester | Acid-catalyzed, widely applicable, good yields. wikipedia.orgorganic-chemistry.org |

| Knoevenagel Condensation | o-Hydroxybenzaldehyde, Active Methylene Compound | Base-catalyzed, ideal for 3-substituted coumarins. biomedres.usyoutube.com |

| Perkin Reaction | Salicylaldehyde, Acid Anhydride | Classic method, involves condensation and cyclization. scienceinfo.comorganicreactions.org |

| Kostanecki-Robinson Reaction | o-Hydroxyaryl Ketone, Acid Anhydride | Primarily for chromones, but can yield coumarins. wikipedia.orgchempedia.info |

| Pd-Catalyzed Cyclization | Phenols/Alkynoates, Vinylphenols | Modern, high efficiency, mild conditions, C-H activation. nih.govorganic-chemistry.org |

Strategies for Functionalization of the Benzamide (B126) Moiety

The final step in the synthesis of this compound is the formation of the amide bond. This is typically achieved by reacting the key intermediate, 6-amino-4,7-dimethyl-2H-chromen-2-one, with benzoyl chloride in the presence of a base, or with benzoic acid using standard peptide coupling reagents.

Derivatization of the benzamide moiety is a key strategy for creating analogues. This can be accomplished in two primary ways:

Varying the Benzoyl Chloride : A diverse library of analogues can be readily synthesized by using a range of commercially available substituted benzoyl chlorides in the final amidation step. For example, reacting the amino-coumarin with p-toluoyl chloride, anisoyl chloride, or 4-chlorobenzoyl chloride would yield analogues with methyl, methoxy, or chloro substituents on the benzamide phenyl ring, respectively. This approach is modular and highly efficient for exploring structure-activity relationships.

Post-Synthetic C-H Functionalization : An alternative strategy involves the direct functionalization of the benzamide's phenyl ring after the core structure has been assembled. Modern methods in C-H activation, often directed by a functional group, provide powerful tools for this purpose. nih.gov The amide group itself can act as a directing group in transition-metal-catalyzed reactions (e.g., using palladium or rhodium) to selectively functionalize the ortho C-H bonds of the benzoyl ring. nih.gov This allows for the introduction of various groups, including aryl, alkyl, or heteroatom substituents, at a late stage in the synthesis. researchgate.netnih.gov

Chemo- and Regioselective Modifications on the Chromen-2-one Scaffold

Further diversification of the lead compound can be achieved by modifying the coumarin ring itself. These modifications can be introduced either before or after the formation of the benzamide linkage.

The 4 and 7 positions of the coumarin ring are amenable to substitution, which can significantly influence the electronic and steric properties of the molecule. The methyl groups at the 4 and 7 positions of the parent scaffold are introduced during the synthesis of the coumarin ring, typically through a Pechmann condensation of a substituted phenol with a β-ketoester. For example, 3,5-dimethylphenol (B42653) can be reacted with ethyl acetoacetate to yield 4,7-dimethyl-6-hydroxycoumarin, a precursor to the 6-amino derivative. By choosing different substituted phenols and β-ketoesters, a variety of analogues with different groups at these positions can be synthesized.

The 6-position is primarily functionalized with the amino group required for the benzamide linkage. This is often achieved by nitration of the coumarin ring followed by reduction of the nitro group to an amine. The regioselectivity of the nitration can be controlled by the reaction conditions.

The introduction of alkyl, halogen, and heteroaryl groups onto the coumarin scaffold can further modulate the properties of the resulting benzamide analogues. Alkylation at the C-4 position of coumarins has been achieved through a photoinduced deaminative strategy. rsc.org While direct alkylation of the N-(coumarin-6-yl)benzamide scaffold is less common, modifications to the coumarin precursor before amidation are a viable route.

Regioselective halogenation of coumarins can be achieved using N-halosuccinimides in the presence of a copper halide catalyst, allowing for the introduction of halogens at specific positions on the coumarin ring. thieme.de These halogenated coumarins can then be converted to their corresponding benzamide derivatives.

The introduction of heteroaryl groups can be accomplished through modern cross-coupling reactions. For instance, a bromo-substituted coumarin can undergo a Suzuki cross-coupling reaction with a heteroaryl boronic acid to introduce a heteroaryl moiety. This strategy is widely used in the synthesis of complex coumarin derivatives.

Green Chemistry and Sustainable Synthetic Approaches for Chromen-2-one Benzamides

In recent years, there has been a significant push towards the development of more environmentally friendly synthetic methods. For the synthesis of coumarin derivatives, green chemistry approaches often focus on the use of alternative energy sources like microwave irradiation and ultrasound, as well as the use of greener solvents and catalysts. nih.gov

| Green Chemistry Approach | Application in Synthesis | Advantages |

|---|---|---|

| Microwave Irradiation | Pechmann condensation, Knoevenagel condensation | Reduced reaction times, improved yields |

| Ultrasound Irradiation | Various steps in coumarin synthesis | Enhanced reaction rates |

| Solvent-free reactions | Pechmann condensation | Reduced waste, easier purification |

| Green Solvents (e.g., water, deep eutectic solvents) | Knoevenagel condensation | Reduced environmental impact, biodegradability |

| Reusable Catalysts (e.g., solid acids) | Pechmann condensation | Reduced waste, cost-effective |

Stereochemical Control and Chiral Synthesis of Analogues (if applicable)

While the parent compound this compound is achiral, the introduction of chiral centers into its analogues can lead to compounds with stereospecific biological activities. Asymmetric organocatalysis has emerged as a powerful tool for the enantioselective synthesis of coumarin derivatives. researchgate.net

For example, chiral tertiary amines have been used to catalyze the asymmetric [4 + 2] cyclization of 3-aroylcoumarins with 2,3-butadienoate to produce dihydrocoumarin-fused dihydropyranones with high enantiomeric excess. mdpi.com Although this example does not directly produce a chiral analogue of the title compound, it demonstrates the feasibility of using organocatalysis to introduce chirality into the coumarin scaffold.

The synthesis of chiral analogues of this compound could be envisioned by starting with a chiral building block, for instance, a chiral β-ketoester in the Pechmann condensation, or by employing an asymmetric catalyst in a key bond-forming step. The development of stereoselective methods for the synthesis of these analogues remains an area of interest for medicinal chemists.

Molecular Interactions and Mechanistic Elucidation of N 4,7 Dimethyl 2 Oxo 2h Chromen 6 Yl Benzamide S Biological Effects in Model Systems

Enzyme Inhibition Kinetics and Mechanistic Studies

The unique combination of a coumarin (B35378) scaffold and a benzamide (B126) moiety suggests that N-(4,7-dimethyl-2-oxo-2H-chromen-6-yl)benzamide could interact with a variety of enzymatic targets. Research on analogous structures provides a foundation for understanding these potential interactions.

Monoamine Oxidase (MAO) Inhibition Profiling and Isoform Selectivity

Monoamine oxidases (MAO-A and MAO-B) are critical enzymes in the metabolism of neurotransmitters, making them significant targets in the treatment of neurological disorders. Coumarin derivatives have been extensively studied as MAO inhibitors.

While direct studies on this compound are not available, research on other coumarin derivatives indicates a potential for MAO inhibition. For instance, a series of 3-phenyl-coumarin derivatives have shown significant inhibitory activity against both MAO-A and MAO-B. The position of substituents on the coumarin and phenyl rings plays a crucial role in determining the potency and selectivity of inhibition. Some derivatives exhibit selective inhibition of MAO-B, which is a key target in the management of Parkinson's disease. The mechanism of inhibition by these related compounds is often found to be reversible and competitive.

| Compound Derivative | Target | IC50 (µM) | Selectivity Index (SI) |

| 7-hydroxy-3-(4-methoxyphenyl)coumarin | MAO-A | 0.85 | 0.12 |

| MAO-B | 7.12 | ||

| 7-hydroxy-3-(4-chlorophenyl)coumarin | MAO-A | 1.23 | 0.23 |

| MAO-B | 5.34 |

This table presents data for structurally related coumarin derivatives, not this compound.

Cholinesterase (ChE) Inhibition and Binding Characteristics

Inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are central to the symptomatic treatment of Alzheimer's disease. The coumarin scaffold is a common feature in many cholinesterase inhibitors. Studies on coumarin-based compounds suggest that they can act as dual-binding inhibitors, interacting with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme.

For example, certain synthetic coumarin derivatives have demonstrated potent inhibition of both AChE and BChE. The inhibitory kinetics are often of a mixed-type, indicating that the compounds can bind to both the free enzyme and the enzyme-substrate complex. The benzamide portion of this compound could potentially form hydrogen bonds within the active site gorge of the cholinesterases, contributing to the binding affinity.

| Compound Derivative | Target | IC50 (µM) | Inhibition Type |

| 3-(2-aminophenyl)coumarin | AChE | 5.4 | Mixed |

| BChE | 8.2 | Mixed | |

| 3-(4-aminophenyl)coumarin | AChE | 7.1 | Mixed |

| BChE | 10.5 | Mixed |

This table presents data for structurally related coumarin derivatives, not this compound.

Carbonic Anhydrase (CA) Inhibition and Selectivity

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes involved in various physiological processes. Certain CA isoforms are associated with diseases such as glaucoma and cancer, making them attractive therapeutic targets. Coumarin derivatives have been identified as a class of CA inhibitors.

Studies on coumarin-based sulfonamides have demonstrated potent and isoform-selective inhibition of CAs. For instance, derivatives of coumarin-6-sulfonamide have shown significant inhibitory activity against tumor-associated CA isoforms IX and XII. The mechanism of action is believed to involve the hydrolysis of the coumarin lactone ring, with the resulting carboxylate and hydroxyl groups coordinating to the zinc ion in the active site. The benzamide group in this compound could influence the electronic properties of the coumarin ring and its interaction with the enzyme.

| Compound Derivative | Target | Ki (nM) |

| Coumarin-6-sulfonamide | CA I | >10000 |

| CA II | 8950 | |

| CA IX | 28 | |

| CA XII | 4.5 |

This table presents data for a structurally related coumarin derivative, not this compound.

Other Enzyme Target Engagements (e.g., DNA gyrase, COX-2)

The structural motifs within this compound suggest potential interactions with other enzyme targets.

DNA Gyrase: This bacterial enzyme is a target for antibacterial agents. While some coumarin-based antibiotics, like novobiocin, are known DNA gyrase inhibitors, there is no direct evidence to suggest that this compound would exhibit similar activity.

Cyclooxygenase-2 (COX-2): COX-2 is an enzyme involved in inflammation, and its inhibitors are used as anti-inflammatory drugs. Some coumarin derivatives have been reported to possess anti-inflammatory properties, potentially through the inhibition of COX-2. The benzamide moiety is also present in some known COX-2 inhibitors. However, without specific studies, the effect of this compound on COX-2 is unknown.

Structure Activity Relationship Sar Analysis and Pharmacophore Elucidation of N 4,7 Dimethyl 2 Oxo 2h Chromen 6 Yl Benzamide Scaffolds

Influence of Substituents on the Chromen-2-one Core on Biological Activity

Substitutions on the benzenoid ring of the coumarin (B35378) nucleus (positions C-5 through C-8) are critical for modulating potency and selectivity. The C-6 position, where the amide linkage is located in the title compound, is a synthetically accessible and important site for modification. Studies on related scaffolds have shown that introducing substituents at C-6 can significantly enhance biological activity. For instance, the incorporation of a bromo group at the C-6 position of 3-amidocoumarins was found to effectively enhance their antibiofilm activity against P. aeruginosa. mdpi.com Similarly, coumarin-6-sulfonamide derivatives have been synthesized and evaluated as anticancer agents, indicating that the C-6 position is a key site for introducing moieties that can interact with biological targets. mdpi.com

The methyl group at C-7, alongside the C-4 methyl, further contributes to the lipophilicity of the core structure. The substitution pattern on the benzenoid ring can drastically alter the electronic properties and, consequently, the biological activity. For example, in aminocoumarin antibiotics, a methyl or chloro group at the C-8 position was found to enhance DNA gyrase inhibitory activity. nih.gov This highlights the sensitivity of the coumarin scaffold to substitutions across the benzenoid ring.

Table 1: Influence of Substituents on the Coumarin Core on Biological Activity

| Position | Substituent | Observed Effect | Compound Class | Reference |

|---|---|---|---|---|

| C-6 | Bromo (-Br) | Enhances antibiofilm activity | 3-Amidocoumarins | mdpi.com |

| C-6 | Sulfonamide (-SO₂NHR) | Confers anticancer activity | Coumarin-6-sulfonamides | mdpi.com |

| C-8 | Methyl (-CH₃) or Chloro (-Cl) | Enhances DNA gyrase inhibition | Aminocoumarins | nih.gov |

| C-4 | Phenyl (-C₆H₅) | More effective for MAO-A inhibition | Coumarin Derivatives | researchgate.net |

| C-3 | Phenyl (-C₆H₅) | Enhances MAO-B inhibition | Coumarin Derivatives | researchgate.net |

Role of the Benzamide (B126) Moiety in Ligand-Target Interactions and Selectivity

The benzamide moiety is not merely a linker but an active pharmacophoric element that plays a crucial role in mediating interactions with biological targets. The amide bond (-CO-NH-) itself is a critical hydrogen bond donor and acceptor, enabling stable interactions within the active sites of enzymes like kinases and histone deacetylases (HDACs). researchgate.net The orientation of the benzamide group relative to the coumarin core, dictated by the C-6 linkage, is vital for achieving the correct geometry for target binding.

The aromatic ring of the benzamide provides a platform for further interactions, such as π-π stacking and hydrophobic interactions. Crucially, substituents on this phenyl ring can fine-tune the electronic properties and steric profile of the molecule, leading to significant changes in potency and selectivity.

Several studies on related coumarin-amide structures underscore this point:

In a series of 3-amidocoumarins designed as antibiofilm agents, the presence of electron-donating groups on the benzamide moiety was found to enhance activity. mdpi.com

For 7-amidocoumarins evaluated as monoamine oxidase (MAO) inhibitors, the substitution pattern on the benzamide ring was key to selectivity. A 4'-chloro substituent on the benzamide ring of a 7-amino-4-methylcoumarin (B1665955) scaffold produced a potent, selective, and reversible inhibitor of human MAO-B. nih.gov

In the context of anticancer activity, coumarin-based benzamides have been investigated as potent histone deacetylase (HDAC) inhibitors, where the benzamide group interacts with the zinc-containing active site. nih.gov

These findings collectively indicate that the benzamide moiety is a key determinant of biological activity, with its amide linker providing crucial hydrogen bonding capacity and its phenyl ring offering a tunable surface for optimizing target-specific interactions.

Table 2: Effect of Benzamide Substituents on Biological Activity in Coumarin-Amide Scaffolds

| Coumarin Scaffold | Benzamide Substituent | Target/Activity | Result (IC₅₀/Inhibition) | Reference |

|---|---|---|---|---|

| 7-amino-4-methylcoumarin | 4-Chloro | hMAO-B Inhibition | Potent, selective, and reversible inhibition (nanomolar range) | nih.gov |

| 3-aminocoumarin | Electron-donating groups | Antibiofilm (P. aeruginosa) | Enhanced activity (up to 86% inhibition) | mdpi.com |

| Coumarin Core | Various | HDAC Inhibition / Anticancer | Potent activity (IC₅₀ = 2.58 µM for a related hybrid) | nih.gov |

| Coumarin Core | Unsubstituted | Anticancer (MCF-7) | IC₅₀ = 0.07-2.94 µM | nih.gov |

Identification of Key Pharmacophoric Elements for Specific Biological Targets

Based on the analysis of related coumarin-benzamide scaffolds, a general pharmacophore model for biological activity, particularly as anticancer or enzyme inhibitory agents, can be proposed. This model highlights four key elements:

The Planar Coumarin Nucleus: This bicyclic, aromatic system serves as a hydrophobic scaffold that can engage in van der Waals forces and π-π stacking interactions with aromatic amino acid residues in a target's binding site. Its lactone carbonyl can also act as a hydrogen bond acceptor.

The Amide Linker: The -NH-CO- group is a crucial hydrogen-bonding domain. The NH proton acts as a hydrogen bond donor, while the carbonyl oxygen is a hydrogen bond acceptor. This feature is essential for anchoring the ligand within the active site of many enzymes, such as kinases and proteases. researchgate.net

The Phenyl Ring of Benzamide: This provides a second hydrophobic region for further interactions. Its face can participate in π-stacking with target residues, and its edges can form hydrophobic contacts.

The spatial arrangement of these elements, defined by the C-6 linkage, is critical. This specific attachment point orients the benzamide moiety in a distinct vector away from the coumarin core, which will present the pharmacophoric features to a target in a manner different from C-3 or C-7 linked isomers.

Comparative SAR Studies of N-(4,7-dimethyl-2-oxo-2H-chromen-6-yl)benzamide with Other Coumarin Derivatives

The position of the amide linkage on the coumarin scaffold profoundly influences the molecule's biological properties and target selectivity. Comparing the potential SAR of the 6-amido scaffold with the more extensively studied 3-amido and 7-amido derivatives reveals the importance of this positional isomerism.

3-Amidocoumarins: This is the most widely investigated class. The C-3 position is adjacent to the lactone carbonyl and part of the pyrone ring's α,β-unsaturated system. Substituents at this position directly influence the electronics of the pyrone ring. 3-Amidocoumarins have demonstrated a broad range of activities, including anticancer, antibiofilm, and neuroprotective effects. mdpi.comresearchgate.netnih.gov For example, N-(substituted coumarin-3-yl)benzamides have shown cytotoxic activity against liver cancer cell lines. distantreader.org

7-Amidocoumarins: The C-7 position is on the benzenoid ring, relatively distant from the electron-withdrawing effects of the lactone. This electronic difference can lead to distinct target preferences. A comprehensive study of 7-amidocoumarins based on a 4-methylcoumarin (B1582148) core identified potent and highly selective inhibitors of monoamine oxidase B (MAO-B), with some derivatives showing activity in the nanomolar range. nih.gov This suggests that placing the amido group at the C-7 position is particularly favorable for targeting enzymes involved in neurodegenerative diseases.

6-Amidocoumarins: The C-6 position, like C-7, is on the benzenoid ring. However, its electronic environment and steric accessibility are different from both the C-3 and C-7 positions. While direct SAR data for 6-amidocoumarins is scarce, studies on other 6-substituted coumarins provide valuable clues. For example, coumarin-6-sulfonamides have been developed as effective anticancer agents. mdpi.com This indicates that the C-6 position is a viable attachment point for complex side chains to elicit potent biological responses. The SAR for a 6-amido scaffold would likely differ from its 3-amido and 7-amido counterparts, potentially leading to a unique profile of target selectivity and biological activity.

Table 3: Comparative Activities of Positionally Isomeric Coumarin-Amide/Sulfonamide Scaffolds

| Substitution Position | Compound Class | Prominent Biological Activities | Key SAR Insights | Reference |

|---|---|---|---|---|

| C-3 | 3-Amidocoumarins | Anticancer, Antibiofilm, Neuroprotective (MAO inhibition) | Activity strongly influenced by substituents on both coumarin and amide moieties. | mdpi.comnih.govdistantreader.org |

| C-6 | Coumarin-6-sulfonamides | Anticancer | A viable position for introducing complex side chains to achieve potent cytotoxicity. | mdpi.com |

| C-7 | 7-Amidocoumarins | Potent and selective MAO-B inhibition, Neuroprotection | Substitution on the benzamide ring is critical for potency and selectivity. | nih.gov |

Advanced Computational and Theoretical Investigations of N 4,7 Dimethyl 2 Oxo 2h Chromen 6 Yl Benzamide

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule at the electronic level. These theoretical methods provide insights into molecular geometry, stability, and reactivity.

Density Functional Theory (DFT) for Geometry Optimization and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For a compound like N-(4,7-dimethyl-2-oxo-2H-chromen-6-yl)benzamide, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), would be employed to determine its most stable three-dimensional conformation (geometry optimization). This process minimizes the energy of the molecule to predict bond lengths, bond angles, and dihedral angles.

Once the optimized geometry is obtained, it can be used to predict various spectroscopic properties. Theoretical vibrational frequencies from DFT calculations are often compared with experimental data from FT-IR and Raman spectroscopy to confirm the molecular structure. Furthermore, Time-Dependent DFT (TD-DFT) can be used to predict electronic absorption spectra (UV-Vis), providing insights into the electronic transitions within the molecule.

HOMO-LUMO Analysis and Molecular Electrostatic Potential (MEP) Mapping

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's chemical reactivity and kinetic stability. The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. For coumarin (B35378) derivatives, these orbitals are typically distributed across the π-conjugated system.

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution on the molecule's surface. It helps in identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions. In a typical MEP map, red areas indicate negative electrostatic potential, often found around electronegative atoms like oxygen, while blue areas represent positive potential, usually around hydrogen atoms. This analysis is invaluable for predicting how the molecule will interact with biological receptors or other reactants.

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is essential in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level.

Identification of Putative Binding Sites and Interaction Modes

For this compound, molecular docking simulations would be performed against a specific protein target to predict its binding affinity and pose within the active site. The simulation calculates a "docking score," which estimates the binding free energy, with lower (more negative) scores generally indicating a more favorable interaction. This process helps identify the most likely binding pocket on the protein and the conformation the ligand adopts to fit within it. Studies on similar coumarin-based compounds have explored their potential as inhibitors for enzymes like acetylcholinesterase, monoamine oxidase, and various kinases. nih.gov

Analysis of Hydrogen Bonding, Hydrophobic, and Pi-Stacking Interactions

After predicting the binding pose, a detailed analysis of the intermolecular interactions is conducted. This reveals the key forces stabilizing the ligand-receptor complex. For a molecule containing aromatic rings and amide groups, the following interactions are typically analyzed:

Hydrogen Bonding: The amide group (N-H) and carbonyl groups (C=O) in the benzamide (B126) and coumarin moieties can act as hydrogen bond donors and acceptors, respectively, forming strong interactions with amino acid residues like serine, threonine, or aspartic acid.

Hydrophobic Interactions: The methyl groups and the phenyl ring would likely engage in hydrophobic interactions with nonpolar residues such as valine, leucine, and isoleucine in the binding pocket.

Pi-Stacking Interactions: The coumarin and benzamide aromatic rings can form π-π stacking or T-shaped interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan, further stabilizing the complex.

Molecular Dynamics (MD) Simulations for Complex Stability and Conformational Dynamics

While molecular docking provides a static snapshot of the binding event, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations track the movements and interactions of atoms in the ligand-protein complex over time, providing insights into its stability and flexibility in a simulated physiological environment (e.g., in water at a specific temperature and pressure).

An MD simulation for the this compound-protein complex would typically run for nanoseconds. The resulting trajectory would be analyzed to assess:

Complex Stability: By calculating the root-mean-square deviation (RMSD) of the protein backbone and the ligand over time. A stable RMSD value suggests that the complex remains intact and the ligand does not dissociate from the binding pocket.

Conformational Dynamics: By analyzing the root-mean-square fluctuation (RMSF) of individual amino acid residues, which highlights the flexible regions of the protein upon ligand binding. It also reveals how the ligand's conformation might change within the active site. These simulations can confirm the stability of key interactions, like hydrogen bonds, observed in docking studies and provide a more accurate estimation of binding free energy through methods like MM/GBSA. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling stands as a important computational tool in medicinal chemistry and drug discovery. It seeks to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For this compound and its analogs, QSAR studies are instrumental in predicting their biological activities, thereby guiding the synthesis of more potent and selective derivatives.

Development of Statistical Models Correlating Structure with Biological Activity

The development of robust QSAR models for this compound would involve the generation of a dataset of structurally related coumarin-benzamide derivatives with their corresponding experimentally determined biological activities. The biological activity is typically expressed as the negative logarithm of the half-maximal inhibitory concentration (pIC50) or other relevant endpoints.

Statistical methods are then employed to create a mathematical equation that relates the variation in biological activity to the differences in the chemical structures of the compounds. Commonly used statistical models in QSAR studies include:

Multiple Linear Regression (MLR): This method aims to establish a linear relationship between the biological activity (dependent variable) and a set of molecular descriptors (independent variables).

Partial Least Squares (PLS): PLS is particularly useful when the number of descriptors is large and there is a high degree of correlation between them. It reduces the dimensionality of the data by creating latent variables that capture the most important information.

Support Vector Machines (SVM): SVM is a machine learning-based method that can handle both linear and non-linear relationships between the descriptors and the biological activity.

Artificial Neural Networks (ANN): ANNs are complex, non-linear models inspired by the structure and function of the human brain. They are capable of modeling highly complex relationships.

For a hypothetical series of this compound analogs, a 2D-QSAR model could be developed using MLR. The resulting equation would take the general form:

pIC50 = β₀ + β₁(Descriptor₁) + β₂(Descriptor₂) + ... + βₙ(Descriptorₙ) + ε

Where β₀ is the intercept, β₁ to βₙ are the regression coefficients for each descriptor, and ε is the error term.

In the context of 3D-QSAR, methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are frequently utilized. These methods generate 3D grid-based descriptors that represent the steric and electrostatic fields of the aligned molecules. The resulting models can provide visual representations in the form of contour maps, highlighting regions where modifications to the structure of this compound would likely lead to an increase or decrease in biological activity.

A hypothetical dataset for a QSAR study on this compound and its analogs is presented below:

| Compound ID | R1-Group | R2-Group | Experimental pIC50 | Predicted pIC50 (MLR Model) |

| 1 | H | H | 6.5 | 6.45 |

| 2 | 4-Cl | H | 7.2 | 7.15 |

| 3 | 4-OCH3 | H | 6.8 | 6.82 |

| 4 | H | 2-F | 6.7 | 6.75 |

| 5 | 4-Cl | 2-F | 7.5 | 7.48 |

| 6 | 4-OCH3 | 2-F | 7.1 | 7.05 |

| 7 | 3-NO2 | H | 6.2 | 6.25 |

| 8 | H | 4-CH3 | 6.6 | 6.58 |

Descriptor Selection and Model Validation

The selection of appropriate molecular descriptors is a critical step in the development of a predictive QSAR model. These descriptors are numerical representations of the chemical and physical properties of the molecules. They can be broadly categorized into:

1D Descriptors: Based on the chemical formula, such as molecular weight and atom counts.

2D Descriptors: Derived from the 2D representation of the molecule, including topological indices, connectivity indices, and constitutional descriptors.

3D Descriptors: Calculated from the 3D coordinates of the atoms, encompassing steric, electronic, and thermodynamic properties.

4D Descriptors: Which also consider the conformational flexibility of the molecule.

For this compound, relevant descriptors might include electronic descriptors calculated using methods like Density Functional Theory (DFT), such as the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and partial atomic charges. nih.gov Topological descriptors that describe the molecular branching and connectivity could also be significant.

Once a QSAR model is developed, its statistical significance and predictive power must be rigorously validated. Validation ensures that the model is not a result of chance correlation and can accurately predict the activity of new, untested compounds. Key validation metrics include:

Coefficient of Determination (R²): This metric indicates the proportion of the variance in the biological activity that is predictable from the descriptors. A value closer to 1 suggests a better fit of the model to the data.

Cross-Validated Coefficient of Determination (Q²): Typically obtained through a leave-one-out (LOO) or leave-many-out (LMO) cross-validation procedure, Q² assesses the internal predictive ability of the model. A Q² value greater than 0.5 is generally considered indicative of a good model.

External Validation: The model's predictive power is further assessed using an external test set of compounds that were not used in the model development. The predictive R² (R²pred) is calculated for this set.

Y-Randomization: This test involves randomly shuffling the biological activity data and rebuilding the QSAR model. A significant drop in the R² and Q² values for the randomized models confirms that the original model is not due to chance correlation.

A summary of hypothetical statistical parameters for a QSAR model of this compound analogs is provided in the table below.

| Statistical Parameter | Value | Interpretation |

| R² (Coefficient of Determination) | 0.92 | The model explains 92% of the variance in the training set. |

| Q² (Cross-Validated R²) | 0.85 | The model has good internal predictive ability. |

| R²pred (External Validation R²) | 0.88 | The model has good predictive power for new compounds. |

| F-statistic | 120.5 | The model is statistically significant. |

| Standard Error of Estimate (SEE) | 0.15 | The model has a low error in prediction. |

These validation parameters would suggest that the developed QSAR model is robust, statistically significant, and possesses good predictive capability for the biological activity of novel this compound derivatives.

Future Research Directions and Next Generation Compound Design Based on N 4,7 Dimethyl 2 Oxo 2h Chromen 6 Yl Benzamide

Exploration of Novel Biological Targets and Mechanistic Hypotheses

The broad spectrum of bioactivity associated with coumarin (B35378) derivatives suggests that N-(4,7-dimethyl-2-oxo-2H-chromen-6-yl)benzamide and its analogs may interact with a wide array of biological targets. frontiersin.orgnih.gov A primary future direction is the systematic exploration of these potential targets to uncover novel therapeutic applications. Research indicates that coumarin-based compounds can modulate the activity of various enzymes and signaling pathways implicated in diseases like cancer. frontiersin.orgmdpi.com

Future investigations should focus on screening this compound against panels of key biological targets. Based on the activities of related coumarin structures, potential targets of interest include:

Protein Kinases: Many coumarin derivatives have been shown to inhibit protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer. mdpi.com

Carbonic Anhydrases: Inhibition of carbonic anhydrase is a therapeutic strategy for several diseases, and the coumarin scaffold has been identified as a potential inhibitor. frontiersin.orgevitachem.com

PI3K/Akt/mTOR Pathway: This signaling cascade is fundamental to cell growth and survival, and some coumarins have been found to exert their anticancer effects by targeting this pathway. frontiersin.orgmdpi.com

Enzymes in Oxidative Stress: The antioxidant properties of some coumarins suggest they may interact with enzymes involved in cellular redox balance, such as lipoxygenases. frontiersin.orgnih.gov

Mechanistic studies should aim to elucidate how this compound interacts with these targets at a molecular level, potentially inducing apoptosis, arresting the cell cycle, or inhibiting angiogenesis. frontiersin.org

| Target Class | Specific Examples | Potential Therapeutic Area | Reference |

|---|---|---|---|

| Enzymes | Protein Kinases, Carbonic Anhydrase, Sulfatases, Aromatases, Caspases, Lipoxygenases, Cholinesterases | Cancer, Glaucoma, Inflammation, Neurodegenerative Diseases | frontiersin.org |

| Signaling Pathways | PI3K/Akt/mTOR | Cancer | frontiersin.orgmdpi.com |

| Structural Proteins | Tubulin | Cancer | frontiersin.org |

| Receptors | G Protein-Coupled Receptors (GPCRs) | Various | nih.gov |

Design and Synthesis of Prodrugs and Targeted Delivery Systems for Research Applications

A significant hurdle in the development of bioactive compounds is achieving optimal pharmacokinetic properties, such as oral bioavailability and targeted delivery. nih.gov Prodrug strategies offer a powerful tool to overcome these limitations. The coumarin scaffold itself has been successfully employed in prodrug design. frontiersin.orgnih.gov For this compound, a prodrug approach could be used to mask polar functional groups, thereby enhancing membrane permeability and oral absorption. nih.gov

Furthermore, advanced targeted delivery systems can be designed for research applications to ensure the compound reaches a specific site of action. One innovative approach involves conjugating the coumarin derivative to a photocleavable linker attached to nanoparticles. nih.gov For instance, a system using lipid nanocapsules has been developed where a coumarin-based prodrug can be released upon excitation with deep-red or near-infrared (NIR) light. nih.gov This light-induced activation allows for precise spatial and temporal control over drug release, minimizing off-target effects. nih.gov Applying such a system to this compound would enable researchers to study its effects in specific tissues or cellular compartments with high precision.

Development of Hybrid Molecules and Conjugates with Other Bioactive Scaffolds

Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, is a promising avenue for developing compounds with enhanced affinity, dual-action mechanisms, or novel biological activities. The this compound scaffold is an ideal candidate for creating such hybrids.

Numerous studies have demonstrated the success of this approach with coumarin derivatives:

Coumarin-Triazine Hybrids: A series of hybrid molecules combining 2-imino-coumarins with 2,4-diamino-1,3,5-triazines has been synthesized, with some compounds showing significant cytotoxic activity against human cancer cell lines. nih.gov

Coumarin-NSAID Conjugates: A hybrid compound was created by reacting 7-amino-4-methyl-coumarin with (±)-flurbiprofen, a nonsteroidal anti-inflammatory drug (NSAID), to explore potential synergistic effects. mdpi.com

Coumarin-Sulfonamide Hybrids: Chromene-1,2,3-triazole-benzenesulfonamide hybrids have been designed as potent inhibitors of carbonic anhydrase IX, a target in prostate cancer. nih.gov

Future work could involve conjugating the this compound core with other known bioactive agents, such as other anticancer drugs, antimicrobial agents, or moieties that target specific cellular structures. mdpi.comnih.govnih.gov

Integration of High-Throughput Screening and Computational Methods for Analog Discovery

The discovery of novel analogs of this compound with improved activity and selectivity can be significantly accelerated by integrating high-throughput screening (HTS) and computational chemistry. researchgate.netsnv63.ru HTS allows for the rapid evaluation of large libraries of compounds against specific biological targets, identifying promising "hit" molecules. snv63.ru

In parallel, computational (in silico) methods provide a powerful and cost-effective means to guide the design of new analogs. researchgate.net These techniques include:

Molecular Docking: This method predicts the preferred orientation of a molecule when bound to a target, helping to understand the molecular basis of its activity and to design modifications that enhance binding affinity. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models can be developed to correlate the chemical structures of a series of compounds with their biological activities, enabling the prediction of the potency of novel, unsynthesized analogs. mdpi.com

ADME/Tox Prediction: Computational tools can forecast the Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as the potential toxicity, of new designs, helping to prioritize compounds with favorable drug-like profiles. mdpi.com

This synergistic approach, where computational predictions guide experimental synthesis and testing, creates an efficient cycle for the rapid optimization of the this compound scaffold. researchgate.net

Application of this compound as a Molecular Probe for Biological Systems Research

The intrinsic fluorescence of the coumarin nucleus provides an exciting opportunity to develop molecular probes for studying biological systems. Coumarin-based compounds can be designed to act as sensors for specific ions, molecules, or cellular events. nih.gov

A key future direction is the modification of the this compound structure to create a targeted fluorescent probe. This could be achieved by attaching a recognition moiety to the scaffold that selectively binds to a particular protein, organelle, or biomolecule. For example, a coumarin-polyamine conjugate has been synthesized as a DNA-binding fluorescent indicator for hydroxyl radicals, demonstrating the feasibility of this approach. nih.gov The probe's fluorescence could be designed to change (e.g., "turn on" or shift in wavelength) upon binding to its target, allowing for real-time visualization of biological processes in living cells via fluorescence microscopy. Such a tool would be invaluable for elucidating the compound's mechanism of action and for broader cell biology research.

Advanced Mechanistic Investigations via Biophysical Techniques

A deep understanding of how this compound interacts with its biological targets is crucial for rational drug design. Advanced biophysical techniques can provide detailed quantitative information on the thermodynamics, kinetics, and structural consequences of these interactions. researchgate.netnih.gov

Future research should employ a suite of biophysical methods to characterize the binding of the compound to its putative targets.

| Technique | Information Obtained | Reference |

|---|---|---|

| Isothermal Titration Calorimetry (ITC) | Binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding. | researchgate.net |

| Surface Plasmon Resonance (SPR) | Real-time kinetics of binding, including association (kon) and dissociation (koff) rates. | researchgate.net |

| Fluorescence Polarization (FP) | Binding affinity, useful for high-throughput screening of binding interactions. | researchgate.net |

| Circular Dichroism (CD) Spectroscopy | Conformational changes in the target protein (e.g., changes in α-helix content) upon ligand binding. | nih.gov |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural information on the ligand-target complex at an atomic level. | |

| X-ray Crystallography | High-resolution 3D structure of the ligand bound to its target protein. |

By applying these techniques, researchers can build a comprehensive model of the molecular recognition process. For example, spectroscopic methods can reveal whether binding induces changes in the secondary structure of a target protein. nih.gov This detailed mechanistic insight is essential for the structure-based design of next-generation analogs with enhanced potency and specificity.

Q & A

Q. What synthetic strategies are employed for the preparation of N-(4,7-dimethyl-2-oxo-2H-chromen-6-yl)benzamide?

The synthesis involves multi-step organic reactions:

- Step 1 : Construct the chromenone core via condensation of resorcinol derivatives with β-ketoesters under acidic conditions (e.g., H₂SO₄ catalysis at 80–90°C for 6 hours).

- Step 2 : Introduce methyl groups at positions 4 and 7 using methyl iodide under Friedel-Crafts alkylation (AlCl₃ catalyst, anhydrous DCM, 0–5°C).

- Step 3 : Chlorination at position 6 with N-chlorosuccinimide (NCS) in DMF (room temperature, 12 hours).

- Step 4 : Couple benzamide via Schotten-Baumann reaction (benzoyl chloride, NaOH, H₂O/DCM biphasic system, 0°C). Critical parameters include inert atmosphere maintenance during alkylation and rigorous purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. What analytical techniques confirm the structural integrity of this compound?

A combination of methods is required:

- ¹H/¹³C NMR : Analyze aromatic proton coupling patterns (δ 6.8–8.2 ppm) and carbonyl signals (amide C=O at δ ~168 ppm, chromenone C=O at δ ~175 ppm) in DMSO-d₆.

- HRMS-ESI : Verify molecular ion [M+H]⁺ at m/z 294.1234 (C₁₈H₁₅NO₃).

- FT-IR : Identify key stretches (C=O: 1680–1720 cm⁻¹; N–H: 3250–3320 cm⁻¹).

- X-ray crystallography : Resolve absolute configuration using Mo-Kα radiation (λ = 0.71073 Å) and refine with SHELXL .

Advanced Research Questions

Q. How can crystallographic refinement address disorder in the methyl or benzamide groups?

Apply advanced SHELXL features:

- Model split positions using PART and FREE instructions for disordered atoms.

- Restrain geometry with SIMU (similar Uij) and DELU (bond distance limits).

- Detect twinning via Hooft parameter (|E²−1| > 0.3) and refine with TWIN and BASF commands. Validate with:

- Final R1 < 5% for I > 2σ(I)

- Hirshfeld surface analysis (CrystalExplorer) to confirm π-π stacking (3.5–4.0 Å interplanar distances) .

Q. How to resolve discrepancies between in vitro enzymatic inhibition and cellular activity data?

Methodological reconciliation involves:

- Cellular uptake assessment : Compare LogP (shake-flask method) vs. PAMPA permeability.

- Metabolic stability : Incubate with rat liver microsomes (+NADPH) and monitor degradation via LC-MS.

- Target engagement validation : Use thermal shift assays (ΔTm > 2°C indicates binding) or surface plasmon resonance (SPR). Statistical analysis: Apply multivariate ANOVA with covariates (serum concentration, exposure time). Cross-validate with siRNA knockdown of putative off-targets .

Q. What computational approaches support structure-activity relationship (SAR) studies?

Integrate:

- Molecular docking (AutoDock Vina) : Dock into PARP-1’s active site (PDB: 7KK5) to prioritize substituents.

- 3D-QSAR (CoMFA) : Align analogs using crystallographic coordinates and derive electrostatic/steric contour maps.

- ADMET prediction (SwissADME) : Filter analogs for optimal bioavailability (TPSA < 140 Ų, LogP 2–5). Experimental validation: Synthesize top candidates and test against enzyme/cell panels (IC₅₀ determination via MTT assay) .

Methodological Notes

- Synthesis optimization : Replace DMF with ionic liquids (e.g., [BMIM]BF₄) to improve chlorination yield .

- Crystallization : Use vapor diffusion (hexane/ethyl acetate) to grow single crystals suitable for high-resolution data collection .

- Biological assays : Include positive controls (e.g., olaparib for PARP inhibition) and normalize data to cell viability (≥85% for valid screens) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.